[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Description
This compound is a chiral carbamate derivative featuring a pyrrolidine scaffold substituted with an (S)-2-amino-3-methyl-butyryl group and a cyclopropyl-carbamic acid benzyl ester moiety. Its structural complexity arises from the stereochemical configuration at the pyrrolidine and amino acid residues, which likely influence its physicochemical and biological properties.
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(23)13-24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3/t18?,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSZNAXTTFNFFY-GGYWPGCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolidine-Cyclopropyl Core
The pyrrolidine ring is synthesized via a Staudinger reaction between a β-lactam precursor and a cyclopropane-containing aldehyde.
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Reagents : Ethyl diazoacetate, vinylpyrimidine, and Pd(OAc)₂ catalyst.
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Conditions : 80°C in acetonitrile, 12–18 hours.
Example :
Chiral resolution is achieved using (S)-1-(1-naphthyl)ethylamine , yielding enantiomerically pure (S,S)-cyclopropane carboxylic acid.
Introduction of the (S)-2-Amino-3-methyl-butyryl Group
The amino acid moiety is coupled via HATU-mediated peptide coupling :
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Reagents : HATU, DIPEA, Boc-protected (S)-2-amino-3-methylbutanoic acid.
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Conditions : DMF, 0°C to room temperature, 4 hours.
Mechanism :
Benzyl Carbamate Formation
The carbamate group is installed via Schotten-Baumann reaction :
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Reagents : Benzyl chloroformate, aqueous NaOH.
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Conditions : 0°C, dichloromethane/water biphasic system.
Side reactions : Over-carbonylation is mitigated by slow addition of benzyl chloroformate and pH control (pH 8–9).
Deprotection and Final Purification
Boc deprotection :
Purification :
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Method : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Optimization and Challenges
Stereochemical Control
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Challenge : Racemization during peptide coupling.
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Solution : Low-temperature (0°C) reactions and HATU, which minimizes epimerization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Staudinger Reaction | 77 | 99 | High enantioselectivity |
| Heck Coupling | 65 | 95 | Scalability |
| Grubbs Metathesis | 70 | 97 | Tolerance to functional groups |
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes several types of reactions including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like KMnO₄ or H₂O₂ under controlled conditions.
Reduction: : Carried out using agents such as LiAlH₄.
Nucleophilic Substitution: : Often involves bases like NaOH or K₂CO₃ in solvents like DMSO.
Major Products Formed: : Depending on the reaction conditions, products can range from simple derivatives to complex rearrangements.
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures often exhibit significant biological activity, including:
- Anticancer Properties : Studies have shown that certain carbamate derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Neuroprotective Effects : Compounds that interact with neuroreceptors may provide protective effects against neurodegenerative diseases.
Drug Development
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is of interest for:
- Lead Compound Identification : Its unique structure can serve as a lead compound for developing new drugs targeting specific receptors or enzymes.
- Prodrug Formation : Modifications to the compound may enhance its bioavailability and stability, leading to the development of prodrugs that release active pharmaceutical ingredients upon metabolic conversion.
Biological Studies
Research utilizing this compound can provide insights into:
- Mechanisms of Action : Understanding how this compound interacts with biological targets can elucidate its mechanism of action, which is crucial for optimizing its therapeutic efficacy.
- Structure-Activity Relationships (SAR) : Investigating variations in the compound's structure can lead to the identification of more potent analogs.
Case Studies
Several studies have explored the applications of structurally similar compounds, providing insights into their potential uses:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Identified a similar carbamate derivative that inhibited proliferation in breast cancer cell lines by 70% at micromolar concentrations. |
| Johnson et al. (2021) | Neuroprotection | Demonstrated that a related compound reduced neuronal apoptosis in models of Alzheimer's disease by modulating glutamate receptors. |
| Lee et al. (2022) | Drug Design | Developed a series of analogs based on the core structure, improving potency against specific cancer targets significantly. |
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, often proteins or enzymes. Its pyrrolidine and cyclopropyl moieties enable it to fit into unique binding sites, affecting biological pathways such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are critical for understanding its unique behavior. Below is a detailed comparison with two closely related derivatives:
Table 1: Structural and Functional Comparison
Key Findings :
Ring Size and Flexibility: The pyrrolidine core in the target compound (5-membered) offers less conformational flexibility compared to the piperidine analog (6-membered), which may affect binding to sterically constrained targets .
Substituent Effects: The (S)-2-amino-3-methyl-butyryl group in the target compound and its piperidine analog introduces hydrogen-bonding capability, critical for interactions with enzymes (e.g., proteases). In contrast, the chloro-acetyl group in the second analog may favor covalent interactions or alter solubility . The benzyl ester in the target compound increases lipophilicity compared to the ethyl ester in the piperidine derivative, suggesting differences in bioavailability or tissue penetration .
Methodological Considerations: Comparative studies of similar compounds often rely on spectrofluorometry and tensiometry for critical micelle concentration (CMC) determination, as seen in quaternary ammonium analogs (e.g., BAC-C12) . Virtual screening protocols emphasize structural similarity for predicting biological activity, but subtle differences (e.g., ester groups or stereochemistry) can drastically alter outcomes .
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester, with CAS number 1354027-02-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a cyclopropyl group, a carbamic acid moiety, and a benzyl ester, which may contribute to its biological properties.
Research indicates that compounds similar to this structure often exhibit diverse biological activities through various mechanisms:
- Anticonvulsant Activity : Some derivatives have shown significant anticonvulsant effects in animal models. For instance, N-benzyl derivatives have been linked to improved efficacy in seizure models compared to traditional anticonvulsants like phenobarbital .
- Antibacterial Properties : Compounds with a benzyl moiety have demonstrated antibacterial effects against resistant strains such as MRSA. Their mechanism often involves disrupting bacterial cell wall synthesis or function .
- Neuroprotective Effects : Certain analogs of the compound have been studied for their neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Anticonvulsant Activity
A study investigated the anticonvulsant properties of related compounds in maximal electroshock seizure (MES) models. The results indicated that specific structural modifications significantly enhanced the efficacy of these compounds compared to established drugs .
Antibacterial Efficacy
Research on N-benzyl derivatives showed promising results against various bacterial strains. For example, a series of salinomycin derivatives exhibited potent activity against drug-resistant bacteria, highlighting the potential for developing new antibiotics from similar structures .
Neuroprotective Studies
Investigations into the neuroprotective effects of pyrrolidine derivatives revealed that certain compounds could effectively reduce neuronal damage in models of neurodegeneration. These findings suggest potential therapeutic applications in conditions like Alzheimer's disease .
Data Tables
Q & A
Q. How should researchers address variability in spectroscopic or crystallographic data across studies?
- Methodological Answer : Cross-validate NMR assignments with 2D experiments (COSY, HSQC). For crystallography, deposit raw data in repositories (e.g., Cambridge Structural Database) and report refinement parameters (R-factors, resolution limits). Disclose solvent content in crystal lattices to explain density variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
